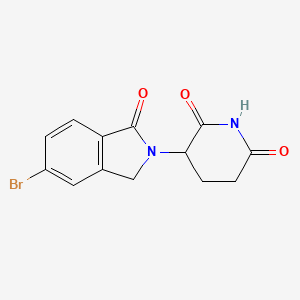
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that features a naphthalene ring substituted with methoxy groups at the 6 and 7 positions, and a butanoic acid moiety with a ketone functional group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene, which is commercially available or can be synthesized from naphthalene derivatives.
Functional Group Introduction: The introduction of the butanoic acid moiety can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 6,7-dimethoxynaphthalene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group at the 4 position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the ketone functional group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol: A similar compound with an alcohol group instead of a ketone.
2-(6,7-dimethoxynaphthalen-2-yl)-4,5-dimethoxyaniline: Another derivative with additional methoxy groups and an aniline moiety.
Uniqueness
4-(6,7-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to the presence of both the naphthalene ring with methoxy substitutions and the butanoic acid moiety with a ketone functional group
Properties
CAS No. |
967-70-4 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



